2-(4-chlorophenyl)-3-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one
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Overview
Description
2-(4-chlorophenyl)-3-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a dimethylphenoxyethoxyethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl group and the dimethylphenoxyethoxyethyl side chain. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as a bioactive compound with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one
- 4-chlorophenyl)-3-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one
- 2-(4-chlorophenyl)-3-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one
Uniqueness
What sets 2-(4-chlorophenyl)-3-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H25ClN2O3 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one |
InChI |
InChI=1S/C26H25ClN2O3/c1-18-15-19(2)17-22(16-18)32-14-13-31-12-11-29-25(20-7-9-21(27)10-8-20)28-24-6-4-3-5-23(24)26(29)30/h3-10,15-17H,11-14H2,1-2H3 |
InChI Key |
FRTFRYXNPNIIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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